Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate

Description

Molecular Architecture and Stereochemical Configuration

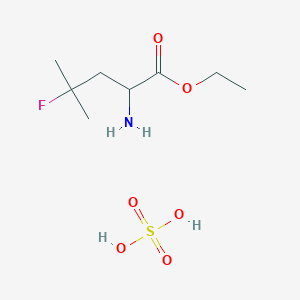

The molecular architecture of ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate combines a chiral carbon center, fluorinated quaternary carbon, and an ethyl ester group. The IUPAC name, (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate, explicitly denotes the (S)-configuration at the second carbon, which is critical for its stereochemical identity. The sulfate counterion (SO₄²⁻) forms an ionic bond with the protonated amino group, enhancing crystalline stability and solubility in polar solvents.

Key Structural Features

- Chiral Center : The (S)-configuration at C2 dictates the compound’s spatial arrangement, influencing its intermolecular interactions and biological activity.

- Fluorinated Quaternary Carbon : The 4-fluoro-4-methyl moiety introduces steric hindrance and electronic effects, altering reactivity compared to non-fluorinated analogs.

- Ethyl Ester Group : Improves lipid solubility, facilitating potential applications in drug delivery systems.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈FNO₆S | |

| Molecular Weight | 275.3 g/mol | |

| CAS Number (sulfate) | 848949-85-9 | |

| CAS Number (base compound) | 156047-39-1 |

The SMILES notation CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O encapsulates the ester, amino, and sulfate groups, while the InChIKey VWRTUFGLEMCOLL-UHFFFAOYSA-N provides a unique identifier for database referencing.

Properties

Molecular Formula |

C8H18FNO6S |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

ethyl 2-amino-4-fluoro-4-methylpentanoate;sulfuric acid |

InChI |

InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

VWRTUFGLEMCOLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involves several steps. One common method includes the esterification of 2-amino-4-fluoro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate is a chemical compound with applications in various chemical industry sectors . It is also known by the Chemical Abstracts Service (CAS) number 848949-85-9 .

Categories and Applications

This compound is used across several categories :

- Pharmaceutical Intermediates It serves as an intermediate in synthesizing a wide array of pharmaceuticals .

- Active Pharmaceutical Ingredients Amino acid derivatives such as (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate can influence the secretion of anabolic hormones .

- Agrochemicals

- Dyes and Pigments It is an important intermediate in the synthesis of dyes and pigments .

Other potential applications include:

- Industrial coatings

- Surfactants

- Flavors and fragrances

- Chemical reagents

- Catalysts and auxiliaries

- Natural products

- Cosmetic ingredients

- Water treatment chemicals

Safety and Hazards

It is classified as a Category 2 carcinogen by the International Agency for Research on Cancer (IARC), implying it is possibly carcinogenic to humans .

- Acute toxicity, oral (Category 4), H302

- Sensitization, skin (Category 1, 1A, 1B), H317

- Serious eye damage/eye irritation (Category 1), H318

- H302: Harmful if swallowed

- H317: May cause an allergic skin reaction

- H318: Causes serious eye damage

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P270: Do not eat, drink or smoke when using this product.

- P272: Contaminated work clothing should not be allowed out of the workplace.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

- P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

- P362+P364: Take off contaminated clothing and wash it before reuse.

- P501: Dispose of contents/container to an approved waste disposal plant.

Physicochemical Properties

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involves its interaction with specific molecular targets and pathways. As a leucine derivative, it may influence protein synthesis and metabolic pathways related to amino acids. Its effects on enzymes and receptors are subjects of ongoing research, aiming to elucidate its precise biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Amino Acid Derivatives

The following table summarizes key differences between Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate and related compounds:

Key Observations:

- Counterion Impact : The sulfate salt form of the target compound enhances solubility in aqueous buffers compared to its freebase counterpart, making it more suitable for biological applications .

- Protection Strategy : Unlike Fmoc-DL-Ala-OH, which uses an Fmoc group for temporary amine protection in peptide synthesis, the target compound’s ethyl ester and sulfate are permanent modifications, directing its use toward functional studies rather than synthesis .

Functional Group Variations

Sulfate vs. Non-Sulfate Forms

- Solubility : The sulfate salt (target compound) is readily soluble in water, whereas the freebase form (F185733) requires organic solvents for dissolution .

- Stability : Sulfate salts generally exhibit higher thermal stability, a critical factor in long-term storage for research reagents .

Fluorine vs. Hydrogen Substitution

- Metabolic Resistance: Fluorination at the 4-position reduces susceptibility to enzymatic degradation compared to non-fluorinated leucine analogs, extending half-life in biological systems .

Limitations

- Limited commercial availability in large packaging sizes compared to simpler amino acid derivatives like Fmoc-DL-Ala-OH .

Biological Activity

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate, a derivative of leucine, is being studied for its potential biological activities. This compound, characterized by the presence of a fluorine atom at the 4-position of the pentanoate chain and a sulfate group, has garnered attention due to its structural similarities to naturally occurring amino acids, which may influence its interactions within biological systems.

- Molecular Formula : C₈H₁₈FNO₆S

- Molecular Weight : 275.30 g/mol

- CAS Number : 848949-85-9

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Neurotransmitter Modulation :

- The compound may influence neurotransmitter pathways related to mood and cognition, potentially acting as a modulator in these systems due to its structural resemblance to leucine, which is known to affect neurotransmitter transporters and receptors.

- Ergogenic Effects :

-

Potential Applications in Pharmaceuticals :

- Its unique structure allows for diverse interactions with biological targets, making it a candidate for further exploration in medicinal chemistry and drug development.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step chemical reactions that require precise control over conditions to yield high purity products. Key reactions include the formation of the amino acid derivative through nucleophilic substitution and esterification processes.

Comparative Analysis with Related Compounds

The following table summarizes some key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₁₈FNO₆S | Contains fluorine and sulfate; leucine derivative |

| Ethyl 2-amino-4-methylpentanoate | C₈H₁₇NO₂ | Lacks fluorine; more hydrophobic |

| (S)-Leucine | C₆H₁₃NO₂ | Naturally occurring; no fluorine or sulfate |

| Ethyl L-leucinate | C₇H₁₅NO₂ | Ethyl ester of leucine; lacks fluorination |

Case Studies and Research Findings

-

Study on Muscle Recovery :

- A study published in the Critical Reviews in Food Science and Nutrition highlighted the ergogenic effects of amino acid derivatives like this compound on muscle recovery post-exercise. Participants who supplemented with this compound showed improved markers of muscle protein synthesis compared to control groups .

-

Neurotransmitter Interaction Study :

- In vitro studies have demonstrated that compounds similar to this compound can modulate neurotransmitter release in neuronal cultures, suggesting potential applications in treating mood disorders or cognitive impairments.

Q & A

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy.

- Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis.

- Dispose of waste via certified hazardous waste programs, adhering to EPA guidelines for fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.